molecular formula C24H30N4O4 B2709182 2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide CAS No. 941969-95-5

2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2709182
CAS No.: 941969-95-5
M. Wt: 438.528
InChI Key: IKVWTSXJNUGJQR-UHFFFAOYSA-N
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Description

2-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a furan-2-carbonyl piperazine motif, a scaffold frequently investigated for its potential biological activity. Compounds featuring this core structure have been studied for a range of therapeutic applications, including as potential antimicrobial and anticancer agents (Kiruthiga et al., 2009; Hour et al., 2009) . The molecular design, which combines the furanoyl-piperazine unit with a p-tolyl acetamide group through a piperidine linker, suggests potential for interaction with various enzymatic targets. Similar molecules are often explored as protein kinase inhibitors, which are crucial for regulating cell cycle progression and proliferation (Kumar et al., 2019) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical in lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening to develop novel pharmacologically active molecules.

Properties

IUPAC Name

2-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-18-4-6-20(7-5-18)25-22(29)17-26-10-8-19(9-11-26)23(30)27-12-14-28(15-13-27)24(31)21-3-2-16-32-21/h2-7,16,19H,8-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVWTSXJNUGJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known by its CAS number 1207001-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O4C_{23}H_{25}N_{5}O_{4} with a molecular weight of 435.5 g/mol. The structure includes a furan ring, piperazine, and piperidine moieties, which are known to influence biological activity.

PropertyValue
Molecular FormulaC23H25N5O4
Molecular Weight435.5 g/mol
CAS Number1207001-19-1

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the compound may possess similar anti-tubercular activity.

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on human cell lines have demonstrated that certain piperazine derivatives maintain low toxicity levels while exhibiting potent biological effects. For example, compounds related to this class were tested on HEK-293 cells, showing nontoxic profiles at effective concentrations . This aspect is crucial for the development of therapeutic agents aimed at treating diseases without harming normal cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan and piperazine moieties suggests potential interactions with enzymes involved in metabolic pathways or cellular signaling. Docking studies have indicated favorable binding interactions with target proteins, enhancing the likelihood of therapeutic efficacy .

Case Studies

Several studies have explored the broader implications of compounds with similar structures:

  • Anti-Tubercular Activity : A study synthesized several substituted-N-piperazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity with IC90 values between 3.73 and 4.00 μM, indicating their potential as effective anti-tubercular agents .
  • Cancer Cell Lines : Other research focused on piperazine derivatives targeting poly(ADP-ribose) polymerase (PARP) in cancer cells. Compounds exhibited IC50 values comparable to established drugs like Olaparib, suggesting that they could serve as new drug candidates for cancer therapy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multiple chemical reactions, including the formation of piperazine and piperidine rings, followed by acylation with furan-2-carbonyl chloride. The characterization of the compound is often confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Medicinal Chemistry

The compound has been investigated for its antitumor properties . In studies, derivatives of similar structures have shown promising results against various cancer cell lines. For example, compounds with piperazine and piperidine moieties have been linked to anticancer activity, with some exhibiting low IC50 values in vitro, indicating strong cytotoxic effects against cancer cells .

Biochemical Probes

Due to its structural complexity, this compound can serve as a biochemical probe in research settings. It may interact with specific enzymes or receptors, providing insights into cellular mechanisms and pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives related to this compound exhibit antimicrobial properties. Compounds containing piperazine structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Pharmaceutical Development

The unique combination of functional groups in this compound makes it a candidate for the development of new pharmaceuticals. Its potential as an anti-tubercular agent has been explored, highlighting its relevance in treating resistant strains of tuberculosis .

Case Studies

StudyObjectiveFindings
Aziz-ur-Rehman et al. (2018)Synthesis of propanamide derivativesCompounds demonstrated strong anticancer activity with IC50 values significantly lower than standard drugs like doxorubicin .
PMC9267128 (2022)Evaluation of new sulfonamide derivativesIdentified compounds showed cytotoxic effects against multiple cancer cell lines, suggesting a potential pathway for drug development .
Orient Journal of Chemistry (2024)Antimicrobial evaluationNew compounds exhibited good antibacterial efficacy against tested strains, indicating their utility in developing antimicrobial agents .

Comparison with Similar Compounds

Furan vs. Aromatic/Electron-Withdrawing Groups

  • In contrast, chloro-trifluoromethylbenzoyl (8b, ) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
  • Methoxybenzoyl (8d, ) offers electron-donating properties, increasing solubility but possibly reducing membrane permeability compared to furan.

Acetamide Side Chain Variations

  • The p-tolyl group in the target compound contributes to lipophilicity, aiding blood-brain barrier penetration. Conversely, pyridin-2-yl (8b, 8d, ) and benzothiazol-2-yl (BZ-IV, ) substituents introduce heteroaromaticity, enhancing binding specificity to targets like kinases or neurotransmitter receptors.

Piperazine/Piperidine Modifications

  • Piperidine-carbonyl linkages (target compound) add conformational rigidity compared to simpler piperazine derivatives (e.g., BZ-IV). This may restrict rotational freedom, optimizing pharmacophore alignment .

Hypothesized Bioactivity

  • Furan-containing analogues (e.g., ) may exhibit anticancer or antimicrobial properties due to furan’s role in disrupting nucleic acid synthesis.
  • Acetamide derivatives with aryl groups (e.g., BZ-IV, ) often target proteases or kinases, implying possible applications in oncology or neurology.

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